5-Methyl-2-thiophenecarboxaldehyde
Overview
Description
5-Methyl-2-thiophenecarboxaldehyde: is an organic compound with the molecular formula C6H6OS and a molecular weight of 126.176 g/mol . It is a derivative of thiophene, characterized by a methyl group at the 5-position and an aldehyde group at the 2-position. This compound is known for its distinctive odor and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-thiophenecarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of 5-methylthiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 5-methylthiophene with N,N-dimethylformamide and phosphorus oxychloride at low temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed:
Oxidation: 5-Methyl-2-thiophenecarboxylic acid.
Reduction: 5-Methyl-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-2-thiophenecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Mechanism of Action
The mechanism of action of 5-Methyl-2-thiophenecarboxaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various adducts. This reactivity is exploited in synthetic chemistry to create complex molecules. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .
Comparison with Similar Compounds
- 5-Methylthiophene-2-carboxaldehyde
- 2-Thiophenecarboxaldehyde, 5-methyl-
- 2-Formyl-5-methylthiophene
- 5-Methyl-2-formylthiophene
Comparison: 5-Methyl-2-thiophenecarboxaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and stability, which is advantageous in various chemical reactions .
Properties
IUPAC Name |
5-methylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5-2-3-6(4-7)8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUMDUIUEPIGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047169 | |
Record name | 5-Methyl-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow, gold, orange or dark brown liquid; roasted, nutty odour | |
Record name | 5-Methyl-2-thiophenecarboxaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in most organic solvents, Miscible at room temperature (in ethanol) | |
Record name | 5-Methyl-2-thiophenecarboxaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.168-1.172 | |
Record name | 5-Methyl-2-thiophenecarboxaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13679-70-4 | |
Record name | 5-Methyl-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13679-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methyl-2-thiophenecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHYL-2-THIOPHENECARBOXALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87542 | |
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Record name | 2-Thiophenecarboxaldehyde, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Methyl-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylthiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHYL-2-THIOPHENECARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDF14S002L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 5-Methyl-2-thiophenecarboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 5-Methyl-2-thiophenecarboxaldehyde identified in the research?
A1: this compound plays a crucial role in flavor and fragrance chemistry. Research has identified it as a key flavor component in various food products. For instance, it contributes to the characteristic flavor of sauced beef essence prepared through the Maillard reaction []. It is also found in aged whisky, where its concentration decreases during the aging process []. Additionally, it enhances the porcine fat aroma in natural pork essence, particularly when the fat is treated with enzymatically oxidized pork fat [].
Q2: How does this compound contribute to the flavor profile of food products?
A2: While the exact mechanism of interaction with taste receptors is not fully elucidated in the provided research, this compound, along with other volatile compounds, is identified as a significant contributor to the overall sensory experience. Its presence, alongside molecules like benzaldehyde and γ-terpinene, creates the desired meaty, savory flavors in products like sauced beef essence [].
Q3: Beyond flavor applications, are there other uses for this compound explored in the research?
A3: Yes, research demonstrates the potential of this compound in material science. It serves as a building block for synthesizing Schiff base ligands [, ]. These ligands, when complexed with metal ions like Cobalt (Co) and Nickel (Ni), exhibit interesting properties. For example, the complexes display fluorescence and have been investigated for their metal uptake capabilities, antimicrobial activity, and potential as semiconductors [].
Q4: What is known about the reactivity of this compound?
A4: this compound exhibits reactivity typical of aldehydes. It readily undergoes condensation reactions, as seen in its use in synthesizing Schiff base ligands by reacting with diamines []. Furthermore, it participates in aldol reactions, where the methyl group at the 5-position of the thiophene ring acts as an active methylene group in the presence of a base like potassium cyanide []. This reaction pathway allows for the formation of larger molecules with potential applications in various fields.
Q5: Have there been any studies on the environmental impact of this compound?
A5: The provided research articles primarily focus on its role as a flavor component and a building block in chemical synthesis. Therefore, specific details regarding its environmental impact, degradation pathways, and ecotoxicological effects are not discussed. Further investigation is needed to assess its potential environmental implications.
Q6: Is there any information available on the analytical techniques used to identify and quantify this compound?
A6: The research heavily relies on Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying this compound in complex mixtures like whisky and meat flavorings [, ]. This technique allows for separating the compound from other volatile components and identifying it based on its mass spectrum.
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